REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([P:8]([C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.OO.S([O-])([O-])=[O:25].[Na+].[Na+]>C(OCC)(=O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([P:8](=[O:25])([C:15]2[CH:16]=[CH:17][C:18]([Br:21])=[CH:19][CH:20]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
10.05 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)P(C1=CC=CC=C1)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for a further 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
WASH
|
Details
|
washed twice with saturated sodium sulfite solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The purification
|
Type
|
ADDITION
|
Details
|
a solvent mixture of initially hexane:ethyl acetate 2:1 to hexane:ethyl acetate 1:1
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CUSTOM
|
Details
|
was carried out by recrystallisation from heptane/toluene
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)P(C1=CC=CC=C1)(C1=CC=C(C=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |